molecular formula C19H16N6O2 B5618628 N-(4-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B5618628
M. Wt: 360.4 g/mol
InChI Key: RJKLUJPXVGZHJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves multiple steps, including the condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino triazole or cyanoguanidine in alkaline ethanol. This process yields a variety of [1,2,4]triazolo[1,5-a]pyrimidine derivatives characterized by nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses, providing a comprehensive understanding of their synthesis and structure (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be elucidated using techniques such as single crystal X-ray diffraction. This approach helps in understanding the exact spatial arrangement of atoms within the molecule and provides insights into the electronic structure through bond distances and angles. Structural analyses are crucial for predicting the reactivity and properties of these compounds.

Chemical Reactions and Properties

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, including cyclocondensation with β-enaminones and formylation using iminium salts (Vilsmeyer-Haack reagent), leading to the synthesis of N-heteroaryl aldehydes. These reactions are essential for modifying the molecular structure and introducing functional groups that can alter the chemical properties of the derivatives (Castillo, Tigreros, & Portilla, 2018).

Mechanism of Action

This compound has been designed to target CDK2, a protein kinase that is an appealing target for cancer treatment . The compound has shown inhibitory activity against CDK2/cyclin A2 . It has also displayed potent dual activity against examined cell lines and CDK2 .

Future Directions

The compound has shown promising results as a CDK2 inhibitor, displaying potent dual activity against examined cell lines and CDK2 . Future research could focus on further investigations of its potential as a cancer treatment, including in-depth studies of its mechanism of action, optimization of its synthesis, and comprehensive safety and efficacy testing.

properties

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-12-16(18(26)22-14-5-7-15(27-2)8-6-14)11-25-19(21-12)23-17(24-25)13-4-3-9-20-10-13/h3-11H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKLUJPXVGZHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1C(=O)NC3=CC=C(C=C3)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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